Octanoic-d15 acid
Overview
Description
Octanoic-d15 acid, also known as Caprylic-d15 acid, is the deuterium labeled version of Octanoic acid . It is an oily liquid with a slightly unpleasant rancid taste . It is used commercially in the production of esters used in perfumery and also in the manufacture of dyes .
It is intended for use as an analytical standard .
Molecular Structure Analysis
The linear formula of Octanoic-d15 acid is CD3(CD2)6CO2H . It has a molecular weight of 159.30 . The SMILES string representation of its structure is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O .Physical And Chemical Properties Analysis
Octanoic-d15 acid has a refractive index of n20/D 1.4245 (lit.) . It has a boiling point of 237 °C (lit.) and a melting point of 16 °C (lit.) . The density of Octanoic-d15 acid is 1.005 g/mL at 25 °C .Scientific Research Applications
Isotope Effects in Sensory Perception
Research indicates that isotopologues of octanoic acid, like D15-octanoic acid, exhibit notable differences in sensory perception compared to their non-deuterated counterparts. This is particularly evident in olfactory perception, where deuterated octanoic acid binds more strongly to model receptors than non-deuterated forms. Such findings contribute to the understanding of the isotope effects in sensory systems (Salthammer et al., 2020).
Biotechnological Production
The application of octanoic acid in biotechnological processes, particularly in microbial biosynthesis, is a growing area of interest. Research has shown that genetic interventions in Saccharomyces cerevisiae can increase octanoic acid titers, suggesting potential for scalable production of this compound for industrial purposes (Baumann et al., 2021).
Gastric Emptying Studies
In medical research, octanoic acid has been used in studies to measure gastric emptying rates. For instance, the 13C-octanoic acid breath test is a noninvasive method employed to compare gastric emptying in formula-fed and breast-fed infants (Van Den Driessche et al., 1997).
Catalytic Conversion Studies
Octanoic acid plays a role in research focused on the catalytic conversion of triglycerides to hydrocarbons. Studies exploring the conversion of octanoic acid to various products highlight its relevance in developing new technologies for renewable energy sources (Billaud et al., 2001).
Surface Chemistry Analysis
The surface chemistry of octanoic acid on metals like copper has been a subject of study. Investigations using techniques like infrared spectroscopy and temperature-programmed desorption provide insights into adsorption, decomposition, and reaction pathways of octanoic acid on metal surfaces (Bavisotto et al., 2021).
Toxicity and Behavioral Studies in Insects
Octanoic acid is studied for its toxicity effects on insects. Research exploring its relationship with toxicity and behavior in species like Drosophila has provided insights into insect-plant interactions and potential applications in pest control (Moulin & Jallon, 1999).
Biomass Derived Chemicals
Studies have focused on the selective reduction of biomass-derived carboxylic acids to alcohols using octanoic acid. This research contributes to the development of sustainable methods for producing chemicals from biomass (Onyestyák et al., 2013).
Embryonic and Fetal Development Studies
Octanoic acid is also relevant in studies examining its impact on embryonic and fetal development. Research in murine models has shown that it can affect blastocyst development and implantation rates, which is important for understanding its effects in biological systems (Fredrickson et al., 2015).
Antimicrobial Applications
The antimicrobial efficacy of octanoic acid against pathogens like Escherichia coli O157:H7 has been investigated, particularly in the context of washing processes for fresh produce. This highlights its potential as a natural decontamination agent (Zhang et al., 2019).
Membrane Flux Studies
Research involving octanoic acid has delved into its effects on the flux of various membrane types, shedding light on its interactions in different membrane environments and potential applications in filtration and separation processes (Lindau et al., 1995).
Safety And Hazards
Octanoic-d15 acid is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-PMELWRBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515035 | |
Record name | (~2~H_15_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoic-d15 acid | |
CAS RN |
69974-55-6 | |
Record name | (~2~H_15_)Octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69974-55-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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